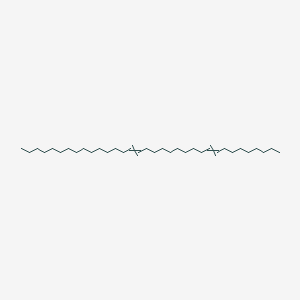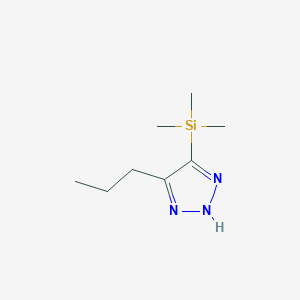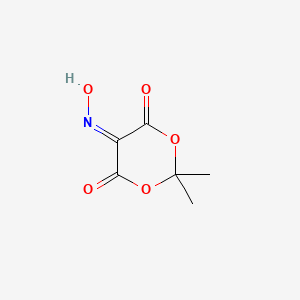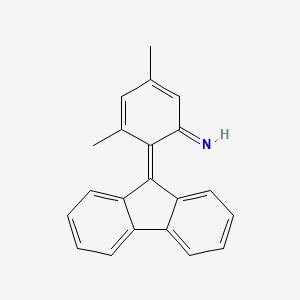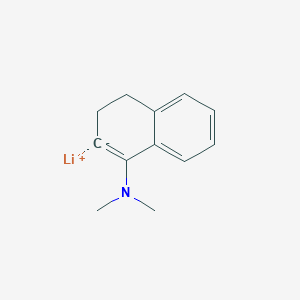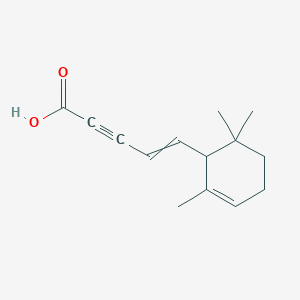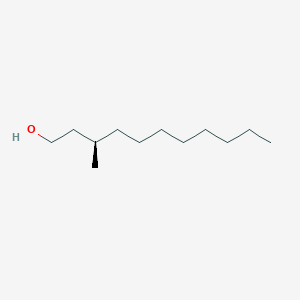
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane typically involves the alkylation of phenyl derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a major product . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications. Detailed studies are required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenylacetylene: Used in the synthesis of various organic compounds.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the generation of homoallylic amine derivatives.
Uniqueness
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethyl and tert-butylphenyl groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85668-74-2 |
|---|---|
Molekularformel |
C30H46 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-3-ethyl-5-methylheptan-4-yl]benzene |
InChI |
InChI=1S/C30H46/c1-11-22(4)27(23-14-16-24(17-15-23)28(5,6)7)30(12-2,13-3)26-20-18-25(19-21-26)29(8,9)10/h14-22,27H,11-13H2,1-10H3 |
InChI-Schlüssel |
WNLBDFYTLIBLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(CC)(CC)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


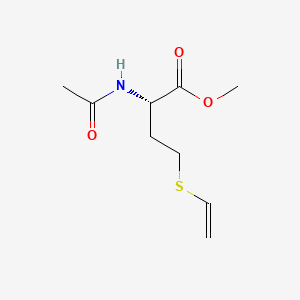
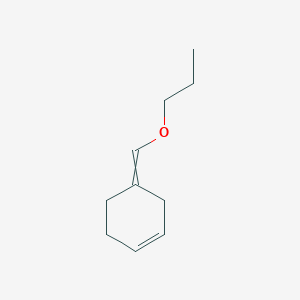
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
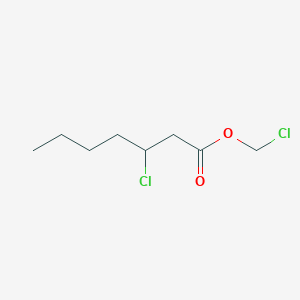
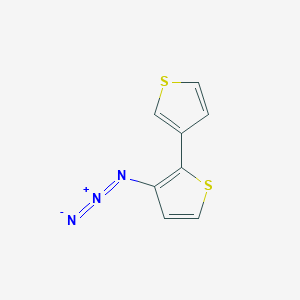
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
